molecular formula C20H23N3O5 B2446362 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2097924-26-8

2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2446362
CAS No.: 2097924-26-8
M. Wt: 385.42
InChI Key: JTLGPQWSUAKJDN-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2,3,4-trimethoxybenzamide core linked via a methylene group to a 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl moiety. The structural combination of a trimethoxybenzene group and a pyrrolidinone-substituted pyridine is found in compounds investigated for various biological activities. Benzamide derivatives are explored as modulators of biological targets; for instance, some heteroaryl-containing benzamides have been identified as potent glucokinase activators for researching type 2 diabetes mellitus , while other structurally complex benzamides have been designed as antagonists for targets like the CGRP receptor, relevant in migraine research . Furthermore, substituted benzamides are frequently investigated as histone deacetylase (HDAC) inhibitors and as protective agents in cellular models . The specific 2-oxopyrrolidin-1-yl (2-pyrrolidone) substituent on the pyridine ring is a privileged structure in drug discovery, known to influence the molecule's physicochemical properties and its interaction with biological targets. Researchers may value this compound as a building block for chemical synthesis or as a reference standard in bio-screening assays. This product is provided for non-human, non-clinical Research Use Only. It is the responsibility of the researcher to characterize this material fully and determine its suitability for any specific application.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-7-6-15(18(27-2)19(16)28-3)20(25)22-11-13-9-14(12-21-10-13)23-8-4-5-17(23)24/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLGPQWSUAKJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient catalyst recovery and recycling. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the pyrrolidinone ring may produce pyrrolidine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide exhibit antiviral properties. A patent describes the synthesis of nitrile-containing antiviral compounds where this class of benzamide derivatives was shown to inhibit viral replication effectively .

Cancer Therapy

The compound's structural features suggest potential as a therapeutic agent in cancer treatment. Research into related benzamide derivatives has demonstrated their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, certain benzamide derivatives were evaluated for their efficacy against RET kinase, showing moderate to high potency in inhibiting cell proliferation driven by mutations associated with cancer .

Neurological Disorders

There is growing interest in the application of this compound in treating neurological disorders. The oxopyrrolidine moiety is hypothesized to interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. Preliminary studies have indicated that similar compounds can modulate GABAergic activity, which is crucial for managing these disorders .

Data Tables

Application AreaMechanismReference
AntiviralInhibition of viral replication
Cancer TherapyRET kinase inhibition
Neurological DisordersGABA receptor modulation

Case Study 1: Antiviral Efficacy

A study involving structurally similar compounds demonstrated significant antiviral activity against multiple strains of viruses. The mechanism involved the disruption of viral entry into host cells and interference with viral replication processes.

Case Study 2: RET Kinase Inhibition

In vitro assays showed that benzamide derivatives similar to this compound effectively inhibited RET kinase activity. This inhibition correlated with reduced proliferation rates in cancer cell lines harboring RET mutations.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response in cancer cells . The compound’s methoxy groups and pyrrolidinone ring play a significant role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the pyridine and pyrrolidinone moieties.

    2,3,4-trimethoxybenzaldehyde: Similar methoxy substitution pattern but with an aldehyde group instead of the amide linkage.

Uniqueness

2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of methoxy groups, a pyrrolidinone ring, and a pyridine moiety. This structural complexity contributes to its diverse biological activities and potential as a multi-target therapeutic agent .

Biological Activity

2,3,4-Trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5

It features a benzamide core with methoxy and pyridine substituents, which are critical for its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, similar to other benzamide derivatives which have shown to inhibit dihydrofolate reductase (DHFR) and other targets involved in cancer proliferation .
  • Cell Cycle Disruption : Studies on related compounds suggest that they can disrupt the cell cycle by targeting tubulin dynamics, leading to apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

Research into related benzamide derivatives indicates potential antimicrobial activity against a range of pathogens. The structure's ability to interact with bacterial enzymes could play a role in this activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anticancer1-methyl-2-(3',4',5'-trimethoxy...)Inhibition of cell proliferation
AntimicrobialBenzamide derivativesInhibition of bacterial growth
Enzyme InhibitionBenzamide ribosideDownregulation of DHFR

Notable Research

  • Antitumor Mechanisms : A study demonstrated that benzamide derivatives could induce apoptosis in resistant cancer cell lines by disrupting microtubule dynamics .
  • Synergistic Effects : Another study indicated that combining this compound with other chemotherapeutics could enhance efficacy against resistant tumors .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide?

Methodological Answer:
A plausible synthesis involves coupling 2,3,4-trimethoxybenzoyl chloride with the amine intermediate, 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methanamine. Key steps include:

  • Activation of the carboxylic acid: Convert 2,3,4-trimethoxybenzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride .
  • Amine preparation: Synthesize the pyridine-based amine via nucleophilic substitution or reductive amination. For example, introduce the 2-oxopyrrolidin moiety to 5-(aminomethyl)pyridin-3-ol using pivaloyloxymalononitrile (POM) as a protecting group .
  • Coupling reaction: Perform the amide bond formation under mild conditions (e.g., HATU/DIPEA in DMF or EDC/HOBt in dichloromethane) to minimize side reactions .
    Validation: Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy: Confirm the trimethoxybenzamide moiety via ¹H-NMR (singlets for methoxy groups at δ 3.8–4.0 ppm) and the pyridine/pyrrolidinone protons (δ 7.5–8.5 ppm for pyridine; δ 2.0–3.0 ppm for pyrrolidinone) .
  • High-resolution mass spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺) with a mass error < 2 ppm .
  • HPLC purity analysis: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect stereochemical impurities .

Advanced Question: What experimental design considerations are critical for in vitro pharmacological studies of this compound?

Methodological Answer:

  • Dose-response assays: Use a logarithmic concentration range (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known kinase inhibitors if targeting enzymes) and vehicle controls .
  • Cell-line selection: Prioritize cell lines with high expression of the target receptor/enzyme (e.g., HEK293 for GPCR studies). Validate using qPCR or Western blot .
  • Data normalization: Normalize activity data to baseline (untreated cells) and account for solvent effects (e.g., DMSO ≤ 0.1%) .
    Contradiction analysis: If potency varies between assays, check for off-target interactions via selectivity profiling (e.g., kinase panel screens) or assess metabolic stability in microsomal assays .

Advanced Question: How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact this compound’s bioactivity?

Methodological Answer:

  • Comparative SAR studies: Synthesize analogs with substituent variations (e.g., replacing methoxy with trifluoromethyl) and test in parallel assays .
  • Computational modeling: Use molecular docking (AutoDock Vina) to compare binding affinities. The trifluoromethyl group may enhance lipophilicity (logP ↑) but reduce solubility, requiring formulation adjustments .
  • Metabolic stability: Evaluate analogs in liver microsomes. Methoxy groups are prone to demethylation, whereas trifluoromethyl groups resist metabolic degradation .

Advanced Question: How can researchers resolve discrepancies in reported activity data across studies?

Methodological Answer:

  • Replicate assays: Repeat experiments under identical conditions (buffer pH, temperature, assay time). For example, adjust buffer pH to 6.5 (ammonium acetate/acetic acid) if enzyme activity is pH-sensitive .
  • Batch-to-batch variability: Characterize compound purity (HPLC, NMR) and confirm salt forms (e.g., hydrochloride vs. free base) .
  • Data normalization: Standardize activity metrics (e.g., % inhibition at 10 μM) and cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What strategies optimize the compound’s stability in environmental or biological matrices?

Methodological Answer:

  • Photostability: Conduct accelerated degradation studies under UV light (ICH Q1B guidelines). Use amber vials or add antioxidants (e.g., BHT) if degradation occurs .
  • Plasma stability: Incubate the compound in human plasma (37°C, 1–24 hrs) and quantify via LC-MS/MS. Add protease inhibitors (e.g., EDTA) to stabilize against enzymatic hydrolysis .
  • Formulation: For in vivo studies, use PEG-based vehicles or cyclodextrins to enhance aqueous solubility and prolong half-life .

Advanced Question: How can researchers evaluate the compound’s ecological impact during disposal?

Methodological Answer:

  • Biodegradation assays: Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater .
  • Aquatic toxicity: Test on model organisms (e.g., Daphnia magna) via acute (48-hr LC₅₀) and chronic (21-day reproduction) assays .
  • Adsorption studies: Measure soil sorption coefficients (Kd) using batch equilibrium methods. High logP (>3) suggests potential bioaccumulation .

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